molecular formula C9H12O3 B12570913 (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one CAS No. 188910-44-3

(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one

Cat. No.: B12570913
CAS No.: 188910-44-3
M. Wt: 168.19 g/mol
InChI Key: RESRXHNESRQRHG-COBSHVIPSA-N
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Description

(1R)-7,7-Dimethoxybicyclo[221]hept-5-en-2-one is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[221]heptane framework with methoxy groups at the 7,7-positions and a ketone at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The methoxy groups can be introduced through subsequent methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The process is optimized to ensure high yield and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halides like sodium iodide in acetone or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The methoxy groups and ketone functionality contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-2-en-5-one: Similar bicyclic structure but lacks methoxy groups.

    2-Azabicyclo[2.2.1]hept-5-en-3-one: Contains a nitrogen atom in the bicyclic framework.

    Bicyclo[2.1.1]hexane: Smaller bicyclic structure with different chemical properties.

Uniqueness

(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one is unique due to its specific substitution pattern with methoxy groups and a ketone, which imparts distinct chemical reactivity and potential biological activity compared to other bicyclic compounds.

Properties

CAS No.

188910-44-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(1R)-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one

InChI

InChI=1S/C9H12O3/c1-11-9(12-2)6-3-4-7(9)8(10)5-6/h3-4,6-7H,5H2,1-2H3/t6?,7-/m1/s1

InChI Key

RESRXHNESRQRHG-COBSHVIPSA-N

Isomeric SMILES

COC1([C@@H]2C=CC1CC2=O)OC

Canonical SMILES

COC1(C2CC(=O)C1C=C2)OC

Origin of Product

United States

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